molecular formula C8H17Cl2NO2 B027523 Acetyl AF-64 CAS No. 103994-00-9

Acetyl AF-64

Cat. No.: B027523
CAS No.: 103994-00-9
M. Wt: 230.13 g/mol
InChI Key: CHWPASAPXMNLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Acetylethylcholine mustard hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as a precursor for ethylcholine mustard aziridinium ion (AF-64A), an irreversible ligand for the high-affinity choline transport system . It is also a specific presynaptic long-action cholinotoxin and an inhibitor of choline acetyl-transferase .

Cellular Effects

The compound influences cell function by reducing the contraction frequency of myotubes. It achieves this by inhibiting the synthesis of acetylethylcholine (Ach) with a half-maximal inhibitory concentration (IC50) of 1.22 mM .

Molecular Mechanism

At the molecular level, Acetylethylcholine mustard hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as an inhibitor of choline acetyl-transferase is particularly noteworthy .

Properties

IUPAC Name

2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWPASAPXMNLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146201
Record name Acetyl AF-64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103994-00-9
Record name Acetyl AF-64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl AF-64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl AF-64
Reactant of Route 2
Reactant of Route 2
Acetyl AF-64
Reactant of Route 3
Reactant of Route 3
Acetyl AF-64
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acetyl AF-64
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Acetyl AF-64
Reactant of Route 6
Reactant of Route 6
Acetyl AF-64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.